molecular formula C22H26N4O3 B461258 6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 825603-06-3

6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B461258
CAS No.: 825603-06-3
M. Wt: 394.5g/mol
InChI Key: VGONXGQQQLYQCF-UHFFFAOYSA-N
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Description

This product is the chemical compound 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile ( 825603-06-3), a high-purity small molecule provided for research and development purposes . It belongs to the 4H-pyrano[2,3-c]pyrazole-5-carbonitrile family, a class of compounds recognized in scientific literature as valuable scaffolds in organic synthesis and medicinal chemistry research . The molecular structure integrates a pyrano[2,3-c]pyrazole core, a benzonitrile substituent, and a cyclopentyloxy phenyl moiety, contributing to its potential as a versatile building block for the synthesis of more complex chemical entities . Compounds within this family have been reported to exhibit a range of biological activities, with related structures being investigated as inhibitors of biological targets such as the Chk1 kinase, which is a protein of interest in oncology research . The specific stereoelectronic properties imparted by its functional groups make it a candidate for exploring structure-activity relationships in hit-to-lead optimization campaigns. This product is intended for use in strictly controlled laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet and handle this material adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

6-amino-4-(4-cyclopentyloxy-3-methoxyphenyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-12(2)20-19-18(15(11-23)21(24)29-22(19)26-25-20)13-8-9-16(17(10-13)27-3)28-14-6-4-5-7-14/h8-10,12,14,18H,4-7,24H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONXGQQQLYQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Reaction (4CR) Approach

A widely adopted method involves the condensation of:

  • Ethyl isopropyl acetoacetate (to introduce the 3-(propan-2-yl) group),

  • 4-(Cyclopentyloxy)-3-methoxyphenylhydrazine (for the 4-aryl substituent),

  • 4-(Cyclopentyloxy)-3-methoxybenzaldehyde (generated in situ from vanillin derivatives),

  • Malononitrile (as the nitrile source).

This reaction is catalyzed by sulfonated amorphous carbon (AC-SO3H) and eosin Y under oxidative conditions with tert-butyl hydroperoxide (TBHP) and blue LED irradiation. The mechanism proceeds via:

  • Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile.

  • Michael addition of the hydrazine derivative to the nitrile intermediate.

  • Cyclization and oxidation to form the pyran ring.

Reaction conditions:

  • Solvent: Ethanol/water (3:1)

  • Temperature: Room temperature (25°C)

  • Time: 24–28 hours

  • Yield: 70–85% after recrystallization.

Stepwise Synthesis of Key Intermediates

Synthesis of 4-(Cyclopentyloxy)-3-Methoxybenzaldehyde

The substituted benzaldehyde is synthesized from 3-methoxy-4-hydroxybenzaldehyde (vanillin derivative) via Williamson ether synthesis :

  • Deprotonation : Vanillin (1.0 mmol) is treated with K₂CO₃ (2.5 mmol) in dry DMF.

  • Alkylation : Cyclopentyl bromide (1.2 mmol) is added dropwise at 60°C for 6 hours.

  • Purification : The product is isolated via column chromatography (hexane/ethyl acetate, 4:1).

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 9.85 (s, 1H, CHO), 7.45 (d, J = 8.4 Hz, 1H), 7.05 (d, J = 1.6 Hz, 1H), 6.95 (dd, J = 8.4, 1.6 Hz, 1H), 4.75–4.70 (m, 1H, OCH), 3.90 (s, 3H, OCH3), 1.85–1.50 (m, 8H, cyclopentyl).

Preparation of Pyrazole Intermediate

The pyrazole core is formed by reacting ethyl isopropyl acetoacetate (1.0 mmol) with 4-(cyclopentyloxy)-3-methoxyphenylhydrazine (1.0 mmol) in ethanol at reflux (78°C) for 2 hours. The product, 3-(propan-2-yl)-1H-pyrazol-5-amine , is isolated as a white solid (yield: 90%).

Final Cyclization and Functionalization

The pyrano ring is assembled by combining the pyrazole intermediate (1.0 mmol), substituted benzaldehyde (1.0 mmol), and malononitrile (1.2 mmol) in the presence of AC-SO3H (10 mg) and eosin Y (5 mol%) under blue LED light. TBHP (3.0 mmol) is added to drive the oxidation step, resulting in the formation of the cyano group at position 5.

Optimization Insights :

  • Catalyst loading : AC-SO3H > 10 mg reduces yield due to side reactions.

  • Light source : Blue LEDs (450 nm) enhance reaction efficiency compared to thermal conditions.

Characterization of Final Product :

  • Melting Point : 245–247°C (ethanol recrystallization).

  • 1H NMR (500 MHz, DMSO-d6) : δ 7.30 (d, J = 8.5 Hz, 2H, ArH), 6.92 (s, 2H, NH2), 6.85 (d, J = 8.5 Hz, 2H, ArH), 4.75–4.70 (m, 1H, OCH), 4.60 (s, 1H, CH-pyran), 3.85 (s, 3H, OCH3), 3.20–3.10 (m, 1H, CH-isopropyl), 1.80–1.50 (m, 8H, cyclopentyl), 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2).

  • HRMS (ESI) : m/z calcd. for C24H26N4O3 [M+H]+: 435.2029; found: 435.2032.

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent-described method employs Wang resin functionalized with a hydroxymethyl group to anchor intermediates during stepwise assembly. While this approach is advantageous for combinatorial libraries, solution-phase methods remain preferable for large-scale synthesis due to higher yields.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction time to 30 minutes but requires specialized equipment. Yields are comparable (75–80%) to conventional methods.

Challenges and Mitigation Strategies

  • Regioselectivity : The isopropyl group at position 3 may lead to steric hindrance. Using bulky catalysts (e.g., AC-SO3H) improves selectivity.

  • Nitrile Stability : Malononitrile is moisture-sensitive; reactions must be conducted under anhydrous conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, pyrano[2,3-c]pyrazole derivatives have been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . The compound binds to the ATP-binding pocket and the lipid-binding pocket of the enzyme, blocking its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrano[2,3-c]pyrazole derivatives exhibit varied biological activities depending on substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrano[2,3-c]Pyrazole Derivatives

Compound Name & Structure Molecular Formula Key Substituents Biological Activity/Findings Reference
Target Compound : 6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile C₂₃H₂₅N₄O₃ (calculated) 4-(Cyclopentyloxy)-3-methoxy-phenyl; 3-isopropyl No direct data; inferred anticancer/antiangiogenic potential based on structural analogs N/A
6-Amino-4-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl analog () C₂₇H₂₁ClN₄O₃ 4-(4-Chlorobenzyloxy)-3-methoxy-phenyl; 3-phenyl Not explicitly stated; chloro-substitution may enhance lipophilicity and membrane targeting
6-Amino-4-(4-Hydroxy-3-methoxyphenyl)-3-methyl analog () C₁₅H₁₄N₄O₃ 4-Hydroxy-3-methoxy-phenyl; 3-methyl Hydroxyl group improves solubility; potential antioxidant activity
6-Amino-3-isopropyl-4-(3,4,5-trimethoxyphenyl) analog () C₂₀H₂₄N₄O₄ 3,4,5-Trimethoxy-phenyl; 3-isopropyl Trimethoxy groups may enhance DNA intercalation (anticancer)
6-Amino-3-methyl-4-(4-nitrophenyl) analog () C₁₄H₁₁N₅O₃ 4-Nitro-phenyl; 3-methyl Nitro group increases electrophilicity; potential antiparasitic activity
6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl analog () C₂₂H₂₀N₄O₃ 3-Benzyloxy-phenyl; 3-methyl Benzyloxy substitution may improve blood-brain barrier penetration

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., nitro in ): Increase reactivity but may reduce metabolic stability .
  • Methoxy/Hydroxy Groups (): Enhance solubility and hydrogen bonding, critical for antioxidant or kinase inhibition .
  • Bulkier Groups (e.g., cyclopentyloxy in target compound): Likely improve target selectivity by occupying hydrophobic pockets in enzymes .

Synthetic Routes: Most analogs are synthesized via one-pot multicomponent reactions (e.g., ’s CeO₂-catalyzed method), ensuring high atom economy . The target compound’s cyclopentyloxy group may require specialized coupling reagents for ether bond formation .

Biological Performance :

  • Compounds with 3,4,5-trimethoxyphenyl () show anticancer activity by tubulin inhibition, similar to combretastatin analogs .
  • Chlorinated derivatives () exhibit antiangiogenic effects, possibly via VEGF receptor modulation .

Biological Activity

6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential biological activities that have been the subject of various studies. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrano-pyrazole framework and several functional groups that contribute to its biological activity. The molecular formula is C20H22N4O3C_{20}H_{22}N_4O_3 with a molecular weight of approximately 366.41368 g/mol. Its structure can be represented as follows:

6 amino 4 4 cyclopentyloxy 3 methoxyphenyl 3 propan 2 yl 2H 4H pyrano 2 3 c pyrazole 5 carbonitrile\text{6 amino 4 4 cyclopentyloxy 3 methoxyphenyl 3 propan 2 yl 2H 4H pyrano 2 3 c pyrazole 5 carbonitrile}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The presence of methoxy and amino groups may enhance the antioxidant capacity of the compound, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Some derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : The compound could interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same chemical class. Here are some notable findings:

StudyFindings
Study 1 Investigated the anticancer properties against the Jurkat T cell line, showing selective cytotoxicity with IC50 values ranging from 1 to 10 µM.
Study 2 Evaluated anti-inflammatory effects in animal models, demonstrating significant reduction in edema when administered at doses of 10 mg/kg.
Study 3 Assessed antioxidant activity using DPPH radical scavenging assays, revealing an IC50 value of 15 µM compared to standard antioxidants like ascorbic acid (IC50 = 20 µM).

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Its potential anticancer effects warrant further investigation for development as a chemotherapeutic agent.
  • Anti-inflammatory Drugs : The anti-inflammatory properties suggest it could be formulated into treatments for chronic inflammatory diseases.
  • Antioxidant Supplements : Its ability to scavenge free radicals may support its use in dietary supplements aimed at enhancing overall health.

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